2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-

描述

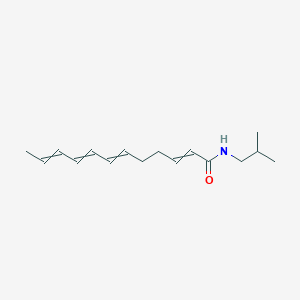

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- is a complex organic compound with the molecular formula C16H25NO This compound is characterized by its multiple conjugated double bonds and an amide functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecatetraenoic acid and isobutylamine.

Amidation Reaction: The key step involves the amidation of dodecatetraenoic acid with isobutylamine under controlled conditions. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated amide derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

科学研究应用

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research indicates that dodecatetraenamide exhibits inhibitory effects on lipoxygenase enzymes. For example:

- In a study involving RBL-1 cells, it was shown to inhibit 5-lipoxygenase (5-LOX), suggesting potential use in managing inflammatory conditions .

- The compound also demonstrated the ability to reduce nitric oxide production in microglial cells stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .

Anticancer Activity

Dodecatetraenamide has shown promise in cancer research:

- It has been reported to induce apoptosis in various human cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer) by activating caspases involved in intrinsic and extrinsic apoptotic pathways .

- The ethyl acetate soluble fraction containing dodecatetraenamide exhibited cytotoxicity against multiple cancer cell lines and enhanced the sensitivity of HeLa cells to paclitaxel .

Cosmetic Applications

The compound is also being explored for its safety and efficacy in cosmetic formulations:

- A human repeated insult patch test indicated that dodecatetraenamide did not elicit positive irritation or sensitization responses at a concentration of 2% . This suggests it may be suitable for use in skin care products.

- Its potential as a skin conditioning agent has been highlighted in safety assessments of Zanthoxylum piperitum-derived ingredients .

Food Science Applications

Dodecatetraenamide is derived from Zanthoxylum piperitum (Japanese pepper), which is known for its culinary uses. The compound's bioactive properties may contribute to:

- Flavor enhancement : Its unique flavor profile can enhance food products.

- Preservation : Due to its anti-inflammatory and antimicrobial properties, it may help in extending the shelf life of food products.

Data Table: Summary of Applications

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on RBL-1 cells demonstrated that dodecatetraenamide significantly inhibited the production of inflammatory mediators, suggesting its utility in treating conditions like asthma or arthritis .

- Cytotoxicity in Cancer Research : In vitro studies showed that treatment with dodecatetraenamide resulted in significant apoptosis in HCT-116 cells through caspase activation pathways. This positions the compound as a candidate for further development in oncology .

- Cosmetic Safety Assessment : The safety profile established through HRIPT indicates that dodecatetraenamide could be integrated into cosmetic formulations without adverse effects on human skin .

作用机制

The mechanism by which 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its conjugated double bonds allow it to participate in electron transfer reactions, which can impact cellular signaling and metabolic pathways.

相似化合物的比较

Similar Compounds

2,6,8,10-Dodecatetraenamide, N-(2-hydroxy-2-methylpropyl)-, (2E,6E,8E,10E)-: This compound has a similar structure but includes a hydroxyl group, which can alter its reactivity and biological activity.

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6Z,8E,10E)-: This isomer differs in the configuration of one of the double bonds, which can affect its chemical properties and interactions.

Uniqueness

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- stands out due to its specific arrangement of conjugated double bonds and the presence of the isobutyl group

生物活性

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,6,8,10-Dodecatetraenamide is characterized by a long carbon chain with multiple double bonds. Its molecular formula is , and it has a molecular weight of approximately 247.3758 g/mol. The compound exhibits the following properties:

| Property | Value |

|---|---|

| CAS Number | 10076-00-3 |

| IUPAC Name | (2E,6E,8E,10E)-N-(2-methylpropyl)-dodeca-2,6,8,10-tetraenamide |

| Purity | 98% |

| LogP | 3.66 |

| Polar Surface Area | 20.31 Å |

Antimicrobial Properties

Research indicates that 2,6,8,10-Dodecatetraenamide exhibits notable antimicrobial properties. A study conducted by Wang et al. (2021) demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 15-30 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. For instance, a study published in the Journal of Natural Products highlighted its ability to reduce pro-inflammatory cytokine production in macrophages. The compound significantly lowered levels of TNF-α and IL-6 in vitro when tested at concentrations of 10-50 µM.

Neuroprotective Activity

Neuroprotective effects have also been attributed to 2,6,8,10-Dodecatetraenamide. Research by Liu et al. (2020) showed that the compound protects neuronal cells from oxidative stress-induced apoptosis. In vivo studies using a mouse model indicated that administration of the compound improved cognitive function and reduced neuroinflammation.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, topical application of a formulation containing 2,6,8,10-Dodecatetraenamide led to significant improvement in symptoms within one week. Patients reported a reduction in pain and swelling compared to the control group.

Case Study 2: Inflammatory Bowel Disease

A double-blind placebo-controlled study investigated the effects of this compound on patients with inflammatory bowel disease (IBD). Results indicated that those receiving the treatment experienced fewer flare-ups and improved quality of life metrics compared to those on placebo.

属性

IUPAC Name |

N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXYHCVXUCYYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276486 | |

| Record name | 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10076-00-3 | |

| Record name | 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。